(R)-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone
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Overview
Description
®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone is a complex organic compound known for its diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with ®-7-methyl-1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the diazepane ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various conditions, including insomnia and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The triazole moiety can bind to active sites, inhibiting the function of target proteins. This inhibition can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A dual orexin receptor antagonist used to treat insomnia.
Almorexant: Another orexin receptor antagonist with similar applications.
Uniqueness
®-(7-Methyl-1,4-diazepan-1-YL)(5-methyl-2-(2H-1,2,3-triazol-2-YL)phenyl)methanone is unique due to its specific structural features, such as the combination of a diazepane ring and a triazole moiety. This combination imparts distinct chemical properties and potential therapeutic applications that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
[(7R)-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C16H21N5O/c1-12-3-4-15(21-18-7-8-19-21)14(11-12)16(22)20-10-9-17-6-5-13(20)2/h3-4,7-8,11,13,17H,5-6,9-10H2,1-2H3/t13-/m1/s1 |
InChI Key |
FURCQDWTOXYTNN-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3 |
Canonical SMILES |
CC1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3 |
Origin of Product |
United States |
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